molecular formula C11H8F2N4O B3012921 1,3-BIs(5-fluoropyridin-2-yl)urea CAS No. 2288708-50-7

1,3-BIs(5-fluoropyridin-2-yl)urea

Cat. No. B3012921
CAS RN: 2288708-50-7
M. Wt: 250.209
InChI Key: RRKRDBGQAABQKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(5-fluoropyridin-2-yl)urea is a chemical compound with the molecular formula C11H8F2N4O . It has a molecular weight of 250.21 . The IUPAC name for this compound is 1,3-bis(5-fluoropyridin-2-yl)urea .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 1,3-Bis(5-fluoropyridin-2-yl)urea, is a topic of interest in the field of chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(5-fluoropyridin-2-yl)urea consists of two 5-fluoropyridin-2-yl groups attached to a urea group . The InChI code for this compound is 1S/C11H8F2N4O/c12-7-1-3-9 (14-5-7)16-11 (18)17-10-4-2-8 (13)6-15-10/h1-6H, (H2,14,15,16,17,18) .


Physical And Chemical Properties Analysis

1,3-Bis(5-fluoropyridin-2-yl)urea has a molecular weight of 250.21 .

Scientific Research Applications

Medicinal Chemistry

1,3-BIs(5-fluoropyridin-2-yl)urea: is utilized in medicinal chemistry for the synthesis of compounds with potential therapeutic effects. The fluorine atoms in the molecule can significantly alter the biological activity of pharmaceuticals, making them more selective and potent . This compound serves as a building block for designing drugs that target specific proteins or enzymes within the body, leading to the development of new medications.

Agriculture

In agriculture, 1,3-BIs(5-fluoropyridin-2-yl)urea is explored for its role in creating herbicides and pesticides . The introduction of fluorine atoms into active ingredients can enhance their effectiveness, stability, and uptake by plants or pests. This leads to more efficient crop protection agents that are effective in smaller doses, reducing the environmental impact.

Material Science

The compound finds applications in material science, particularly in the development of advanced polymers and coatings . Its unique structure allows for the creation of materials with specific properties, such as increased resistance to heat and chemicals, which are valuable in various industrial processes.

Environmental Science

1,3-BIs(5-fluoropyridin-2-yl)urea: contributes to environmental science by aiding in the synthesis of compounds used in environmental remediation processes . These compounds can help in the breakdown of pollutants or the capture of harmful substances from the environment, thus playing a role in cleaning up contaminated sites.

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent or a precursor for synthesizing markers and probes . These markers are essential in various analytical techniques, such as chromatography and spectroscopy, to detect, quantify, and study different substances.

Biochemistry

In biochemistry, 1,3-BIs(5-fluoropyridin-2-yl)urea is significant for studying enzyme reactions and protein interactions . It can be used to synthesize analogs of biological molecules, which can act as inhibitors or activators in biochemical pathways, providing insights into the functioning of living organisms.

Pharmacology

The compound’s role in pharmacology is crucial for drug development and testing . It can be used to create molecular scaffolds for high-throughput screening, helping identify potential drug candidates that can modulate biological targets.

Chemical Engineering

Lastly, in chemical engineering, 1,3-BIs(5-fluoropyridin-2-yl)urea is involved in process optimization, particularly in the synthesis of fine chemicals . Its use can lead to more efficient reaction pathways, reducing waste and improving yield in the production of various chemicals.

properties

IUPAC Name

1,3-bis(5-fluoropyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKRDBGQAABQKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)NC(=O)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-BIs(5-fluoropyridin-2-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.